

# Application of PCB 126 in Toxicology Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: **3,3',4,4',5-Pentachlorobiphenyl**

Cat. No.: **B1202525**

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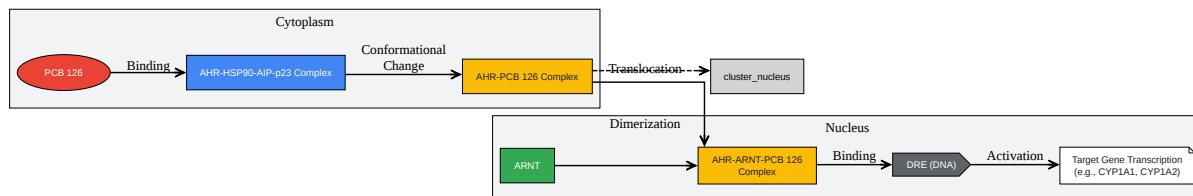
## Introduction

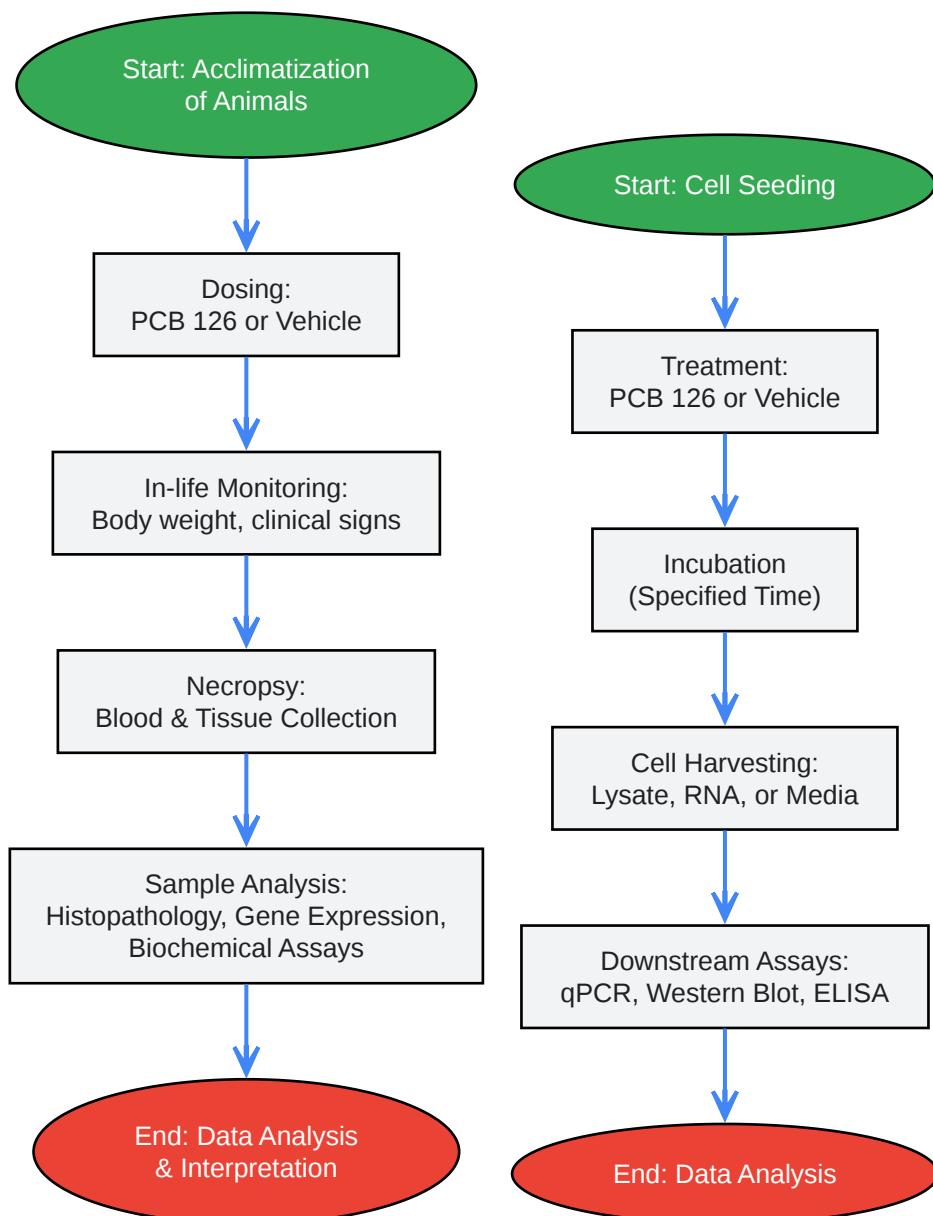
**3,3',4,4',5-Pentachlorobiphenyl** (PCB 126) is a highly toxic, dioxin-like polychlorinated biphenyl (PCB) congener. Due to its coplanar structure, it binds with high affinity to the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor, initiating a cascade of downstream signaling events.<sup>[1][2][3]</sup> This potent AHR activation makes PCB 126 a valuable tool in toxicology research to study the mechanisms of dioxin-like toxicity and to assess the risks of related environmental pollutants.<sup>[3][4]</sup> This document provides detailed application notes and protocols for the use of PCB 126 in various toxicological research studies.

## Mechanism of Action

The primary mechanism of PCB 126 toxicity is mediated through the activation of the AHR signaling pathway.<sup>[1][2][5]</sup> Upon binding to PCB 126, the AHR translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation.<sup>[1]</sup> Key target genes include cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1, which are involved in xenobiotic metabolism.<sup>[1][2]</sup> Persistent activation of this pathway disrupts normal cellular functions and leads to a wide range of toxic effects.<sup>[1][4]</sup>

### Aryl Hydrocarbon Receptor (AHR) Signaling Pathway



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